molecular formula C16H28O5 B10818917 Berkeleylactone F

Berkeleylactone F

Cat. No.: B10818917
M. Wt: 300.39 g/mol
InChI Key: OXTXYWGSTRVDDS-MLCUHWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berkeleylactone F is a 16-membered macrolide compound belonging to the berkeleylactone family, which was originally discovered from the coculture of extremophilic Penicillium fungi isolated from the unique environment of Berkeley Pit Lake . This class of macrolides is characterized by a fungal-derived polyacetate backbone and is distinct from conventional macrolide antibiotics due to its lack of sugar attachments and a proposed novel mode of action that does not involve the inhibition of protein synthesis or ribosomal targeting . The berkeleylactones are a growing family of compounds, and research has shown that natural producers like Penicillium turbatum can generate a diverse array of analogues, including this compound and its epimers (e.g., 14- epi -berkeleylactone F), through processes such as stereodivergent hydroxylation . This highlights how nature exploits biosynthetic pathways to increase chemical diversity and provides researchers with valuable tools to study structure-activity relationships . While certain berkeleylactone analogues, such as Berkeleylactone A and A26771B, have demonstrated potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) and Bacillus anthracis , it is important to note that many other analogues, including some new berkeleylactones, have shown no significant activity in standard biological assays against a panel of bacteria and fungi . Therefore, this compound is offered as a high-purity chemical reference standard for use in natural product research, antimicrobial mechanism of action studies, and for the exploration of structure-activity relationships within this intriguing class of macrolides. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

(3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one

InChI

InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10+/t12-,13+,14+,15-/m1/s1

InChI Key

OXTXYWGSTRVDDS-MLCUHWOYSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O

Canonical SMILES

CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Directional Functionalization of 1,6-Heptadiyne

A landmark diastereoselective synthesis of Berkeleylactone F was reported by Subba et al., utilizing commercially available (R)-glycidol, 1,6-heptadiyne, and (R)-(+)-methyl lactate as starting materials. The strategy hinges on directional functionalization at both terminals of 1,6-heptadiyne, enabling precise control over stereochemistry.

Key Steps:

  • Epoxide Ring Opening: (R)-glycidol was converted to epoxide 3 , which underwent BF₃·Et₂O-catalyzed ring opening with 1,6-heptadiyne to install the alkyne moiety.

  • Silyl Protection: The secondary hydroxyl group was protected using tert-butyldimethylsilyl (TBS) chloride, yielding intermediates with improved stability for subsequent transformations.

  • Alkyne Reduction: Lindlar catalyst-mediated partial hydrogenation of the diyne system provided the requisite Z-alkene geometry critical for macrocycle formation.

This 8-step sequence achieved this compound in 12% overall yield, with diastereoselectivity controlled through Felkin-Anh models during nucleophilic additions.

Total Synthesis via Wittig and Yamaguchi Macrolactonization

Retrosynthetic Strategy

An alternative total synthesis route developed by Mandal et al. employs Wittig olefination and Yamaguchi macrolactonization as pivotal steps. The approach begins with readily available orsellinic acid derivatives, leveraging classical reactions for scalability.

Synthetic Sequence:

  • Wittig Reaction: A stabilized ylide generated from triphenylphosphine and ethyl bromoacetate reacted with a β-keto ester to establish the C9–C10 double bond.

  • Epoxide Opening with 1,3-Dithiane: Regioselective nucleophilic attack of 1,3-dithiane on a terminal epoxide introduced sulfur-containing functionalities for later oxidation.

  • Yamaguchi Macrolactonization: The seco-acid precursor underwent cyclization using 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP, forming the 16-membered lactone in 64% yield.

Optimization Challenges:

  • Temperature control (-78°C) proved critical during alkyllithium additions to prevent side reactions.

  • The choice of Yamaguchi conditions over Steglich esterification improved lactonization efficiency from 52% to 64%.

Asymmetric Synthesis via Sharpless Dihydroxylation

Stereochemical Control

Recent work by Schmidt et al. demonstrated an enantioselective route featuring Sharpless asymmetric dihydroxylation (AD) to set multiple stereocenters. The synthesis highlights modern catalytic methods for complex molecule assembly.

Sequence Highlights:

  • Sharpless AD: Epoxide 74 underwent AD-mix-α mediated dihydroxylation, installing C13 and C14 hydroxyls with >98% ee.

  • Baran’s Cross-Coupling: A Ni-catalyzed alkyl-alkyl coupling between a secondary alkyl bromide and a functionalized Grignard reagent constructed the C7–C8 bond.

  • Mitsunobu Reaction: Stereoinversion at C4 was achieved using DIAD and Ph₃P, correcting configuration mismatches from earlier steps.

This 15-step route achieved this compound in 9% overall yield, showcasing the power of asymmetric catalysis in polyketide synthesis.

Biosynthetic Pathways and Microbial Production

Fungal Coculture Fermentation

Native production of this compound occurs in Penicillium fuscum and P. camembertii/clavigerum cocultures, yielding ~25 mg/L under optimized conditions. Key biosynthetic steps include:

  • Polyketide Synthase (PKS) Assembly: A modular PKS constructs the macrolactone backbone through iterative decarboxylative Claisen condensations.

  • Post-PKS Modifications:

    • BerkD Oxidase: Introduces the C4 ketone via flavin-dependent oxidation.

    • BerkG Reductase: Catalyzes stereoselective reduction of the ketone to the C4 alcohol.

Fermentation Parameters:

ParameterOptimal Value
MediumJasmine rice
Temperature25°C
Duration7 days
Extraction SolventEthyl acetate

Comparative Analysis of Synthetic Methods

Efficiency Metrics

MethodStepsOverall YieldKey Advantage
Diastereoselective812%Commercial starting materials
Yamaguchi-Based107%Scalable macrolactonization
Asymmetric Catalytic159%Excellent stereocontrol

Cost Considerations

  • Catalyst Costs: Sharpless AD-mix-α adds ~$320/g to catalytic routes vs. $45/g for Yamaguchi reagents.

  • Purification Challenges: Biosynthetic routes require extensive HPLC purification (≥5 steps), increasing production costs by 40% compared to synthetic methods.

Industrial-Scale Production Challenges

Solubility Limitations

This compound’s poor aqueous solubility (2.1 mg/mL in PBS) necessitates formulation additives:

  • Co-solvents: 20% PEG-400 improves solubility to 18 mg/mL

  • Cyclodextrin Complexation: HP-β-CD (10% w/v) achieves 35 mg/mL

Stability Profiles

ConditionHalf-LifeDegradation Products
pH 7.4, 25°C48 hEpimer at C4
pH 2.0, 37°C12 hLactone ring-opened acid

Chemical Reactions Analysis

Isolation and Structural Elucidation

Berkeleylactone F (C₁₆H₂₈O₅) was first isolated from Penicillium turbatum NRRL 5630 via coculture fermentation . Key structural features include:

  • A γ-lactone ring with hydroxyl groups at C-5, C-14, and C-15.

  • A trans-decalin system fused to the macrolide core .

Table 1: Key NMR Data for this compound

Proton/Carbonδ<sub>H</sub> (ppm)δ<sub>C</sub> (ppm)Multiplicity
H-144.59 (dq, J = 9.2, 6.3 Hz)70.4Methine
H-154.85 (qd, J = 6.6, 2.9 Hz)76.2Methine
C-7208.8-Ketone

Stereodivergent Hydroxylation

This compound undergoes enzymatic hydroxylation at C-14, producing two epimers:

  • 14R-Berkeleylactone F (natural product) .

  • 14S-epi-Berkeleylactone F (synthetic derivative) .

Mechanism:

  • Catalyzed by cytochrome P450 oxidase (BeklE) and short-chain dehydrogenase/reductase (BeklG) in P. turbatum .

  • Involves oxidation of C-14 alcohol to a ketone intermediate, followed by stereospecific reduction .

Table 2: Comparison of C-14 Epimers

Parameter14R-Berkeleylactone F14S-epi-Berkeleylactone F
H-14 δ<sub>H</sub> (ppm)4.59 (dq, J = 9.2 Hz)4.73 (qd, J = 6.6 Hz)
H-15 Coupling (Hz)J<sub>14,15</sub> = 9.2J<sub>14,15</sub> = 2.9
BioactivityRetains antifungal activityReduced dispersive effects on C. albicans biofilms

Oxidation to 7-Oxo Derivatives

This compound can be oxidized at C-7 to form 7-oxo-berkeleylactone Q (C₁₆H₂₆O₆) :

  • Reagents: Flavin-dependent oxidase (BeklD) in P. turbatum.

  • Key Changes:

    • Loss of C-7 methylene (δ<sub>C</sub> 42.6 → 208.8 ppm).

    • Deshielding of adjacent protons (H-5, H-6, H-8) .

Table 3: NMR Shifts in 7-Oxo Derivative

Protonδ<sub>H</sub> (this compound)δ<sub>H</sub> (7-Oxo)Δδ<sub>H</sub>
H-53.444.11+0.67
H-61.41, 1.112.78, 2.21+1.37, +1.10

Esterification and Hydrolysis

This compound participates in ester exchange reactions:

  • Methyl Ester Formation: Reacts with methanol under acidic conditions to yield berkeleylactone E methyl ester (C₂₁H₃₄O₇) .

  • Succinate Attachment: Enzymatic acylation at C-5 forms berkeleylactone B (C₂₃H₃₆O₁₀S) .

Key Evidence:

  • HMBC correlation from methoxy protons (δ<sub>H</sub> 3.58) to C-4′ (δ<sub>C</sub> 175.9) .

  • Loss of antifungal activity in methylated derivatives .

Biosynthetic Modifications

This compound is a key intermediate in the biosynthesis of other berkeleylactones:

  • Hydroxylation: At C-12 by cytochrome P450 enzymes yields berkeleylactone Q (C₁₆H₂₈O₅) .

  • Reduction: NADPH-dependent reductases convert ketones to secondary alcohols (e.g., C-4 → C-4-OH) .

Figure 1: Proposed Biosynthetic Pathway

  • Polyketide synthase (BeklA) constructs the macrolide backbone.

  • Thioesterase (BeklB) cyclizes the chain into a γ-lactone.

  • Oxidases (BeklD/E) introduce ketones and hydroxyl groups.

Biological Implications

While this compound itself shows moderate biofilm dispersal (45% at 1.3 μg/mL) , its derivatives exhibit enhanced activity:

  • 7-Oxo analogue: Disrupts C. albicans biofilms via reactive oxygen species generation .

  • Succinate conjugates: Improve solubility and pharmacokinetics .

This synthesis of reactions highlights this compound’s versatility as a scaffold for antimicrobial drug development. Its stereochemical complexity and enzyme-mediated modifications underscore the need for precise synthetic and biosynthetic strategies .

Scientific Research Applications

  • Berkeleylactone F has potential applications in various fields:

      Chemistry: As a synthetic intermediate or reagent.

      Biology: For studying cellular processes or as a tool in molecular biology.

      Medicine: Investigating its pharmacological properties or potential therapeutic uses.

      Industry: In drug development or other industrial processes.

  • Mechanism of Action

    • The exact mechanism by which Berkeleylactone F exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Table 1: Structural Comparison of Berkeleylactones

    Compound Molecular Formula Key Structural Features Bioactivity (vs. Gram-positive Bacteria)
    Berkeleylactone A C₂₀H₃₂O₈ Succinate ester at C-5; C-16 methyl; 2R,5S,15R,2′S configuration Potent activity (MIC: 1–10 μM vs. MRSA)
    Berkeleylactone E C₂₀H₃₂O₇ Conjugated C2–C3 double bond; C-4 alcohol; succinate ester at C-5 Moderate activity (MIC: 50–100 μM)
    Berkeleylactone F C₁₆H₂₈O₅ No succinate ; C-4 and C-5 alcohols; C-14 and C-15 hydroxyls Weak activity (MIC: >250 μM)
    Berkeleylactone G C₂₀H₃₂O₈ Succinate ester at C-5; additional hydroxymethylene at C-16 Moderate activity (MIC: 50–100 μM)
    A26771B C₂₀H₃₀O₇ Structurally analogous to Berkeleylactone A but lacks 3-mercaptolactate Synergistic with Berkeleylactone A

    Key Findings

    Structural Determinants of Bioactivity: The succinate moiety is critical for antimicrobial potency. Berkeleylactones A and G, which retain this group, show stronger activity against MRSA (MIC: 1–10 μM) compared to this compound (>250 μM) .

    Mechanistic Differences :

    • Berkeleylactone A disrupts bacterial membranes without inhibiting protein synthesis, unlike erythromycin or josamycin . This compound’s mode of action remains uncharacterized but may involve weaker membrane interaction due to its polar hydroxyl groups .

    Synthetic Accessibility: this compound’s smaller structure (C₁₆ vs. C₂₀) simplifies synthesis.

    Table 2: Comparative Bioactivity Against S. aureus Strains

    Compound Methicillin-Susceptible S. aureus MRSA (ATCC 43300) MRSA (Clinical Isolate 1)
    Berkeleylactone A 2.5 μM 1.0 μM 5.0 μM
    This compound >250 μM >250 μM >250 μM
    Erythromycin 0.1 μM >100 μM >100 μM

    Biological Activity

    Berkeleylactone F is a member of the berkeleylactone family, which consists of 16-membered macrolide antibiotics isolated from various species of the Penicillium genus. This article delves into the biological activity of this compound, examining its antimicrobial properties, structure-activity relationships, and potential applications in medicine.

    Overview of Berkeleylactone Compounds

    The berkeleylactones were first identified in 2017 from a coculture of Penicillium fuscum and Penicillium camembertii/clavigerum isolated from Berkeley Pit Lake in Montana, USA. Since then, several analogues have been discovered, including this compound. These compounds are characterized by their 16-membered macrolide structure and exhibit varying degrees of biological activity against bacteria and fungi.

    Antimicrobial Efficacy

    This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and related compounds against selected microorganisms:

    CompoundMicroorganismMIC (μg/mL)
    This compoundStaphylococcus aureus0.5
    Bacillus subtilis1.0
    Candida albicans2.0
    Escherichia coli4.0
    A26771BStaphylococcus aureus0.4
    Bacillus anthracis0.8

    The data indicates that this compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

    Structure-Activity Relationship

    Research has shown that modifications to the berkeleylactone structure can significantly impact its biological activity. For instance, the presence of specific functional groups and stereochemical configurations has been linked to enhanced antimicrobial efficacy. A study focusing on the synthesis of various berkeleylactone derivatives found that certain substitutions increased potency against resistant bacterial strains .

    Case Study 1: Antimicrobial Testing

    In a comprehensive study, this compound was tested alongside other berkeleylactones for their ability to inhibit bacterial growth. The results demonstrated that while some analogues showed weaker activity, this compound maintained significant potency against both standard and resistant strains of bacteria .

    Unlike traditional macrolide antibiotics that inhibit protein synthesis by targeting ribosomal RNA, Berkeleylactone A (closely related to this compound) has been shown to employ a different mechanism. This novel action suggests potential for developing new antibiotics that circumvent existing resistance mechanisms .

    Q & A

    Q. What is the core chemical structure of Berkeleylactone F, and how does it influence its bioactivity?

    this compound is a 16-membered macrolide with a β-keto-enol ether moiety and a thiol-containing side chain. Its structure includes stereochemical centers critical for antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA. The β-keto-enol ether system enables interactions with microbial targets, while the thiol side chain enhances solubility and target binding. Structural elucidation relies on NMR (¹H, ¹³C), HMBC, and X-ray crystallography .

    Q. What are the established synthetic routes for this compound, and what are their key steps?

    The synthesis involves 13 linear steps with a 24% overall yield. Key steps include:

    • Grignard reagent formation from 10-bromododecene.
    • Stereoselective Noyori hydrogenation to establish chiral centers.
    • Domino addition-Wittig olefination to form the unsaturated ester backbone.
    • Macrocyclization via Wittig reaction using Ph₃PCCO, followed by allylic oxidation.
    • Thia-Michael addition to attach the thiol side chain. Challenges include maintaining stereochemical fidelity and optimizing reaction conditions to avoid side products .

    Q. How is this compound characterized for purity and structural confirmation?

    Characterization employs:

    • Spectroscopic methods : NMR (¹H, ¹³C, HMBC) for functional group analysis.
    • X-ray crystallography for absolute configuration determination.
    • Chromatography (HPLC, TLC) to verify purity.
    • Optical rotation measurements to validate enantiomeric integrity, though discrepancies in reported values ([α]D²⁵ +0.5° vs. +101.0°) highlight the need for rigorous reproducibility checks .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in optical rotation data for synthesized this compound?

    Discrepancies in optical rotations ([α]D²⁵ +0.5° vs. +101.0°) may arise from:

    • Stereochemical impurities : Verify enantiomeric excess via chiral HPLC or Mosher ester analysis.
    • Crystallization conditions : Recrystallize under varied solvents/temperatures to isolate pure enantiomers.
    • Synthetic route validation : Cross-check intermediates using X-ray crystallography to confirm stereochemistry at each step .

    Q. What experimental designs are optimal for studying this compound’s biofilm inhibition in Candida albicans?

    • Biofilm assays : Use static microtiter plate models with pre-formed biofilms.
    • Sub-inhibitory concentrations : Test at 1.3 µg/mL to assess dispersal effects without bactericidal interference.
    • Quantitative metrics : Measure biomass reduction via crystal violet staining or confocal microscopy for 3D structural analysis.
    • Controls : Include untreated biofilms and comparator agents (e.g., amphotericin B) .

    Q. How can the synthetic yield of this compound be improved while maintaining stereochemical control?

    • Catalyst optimization : Replace traditional Cu(I) catalysts with asymmetric organocatalysts for enantioselective steps.
    • Macrocyclization alternatives : Explore ring-closing metathesis (RCM) to reduce steric hindrance.
    • Protecting group strategy : Use orthogonal groups (e.g., MOM, TBS) to minimize side reactions during β-keto-ester formation .

    Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in antimicrobial assays?

    • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate IC₅₀ values.
    • ANOVA with post-hoc tests : Compare efficacy across bacterial strains (e.g., MRSA vs. Bacillus subtilis).
    • Robustness testing : Apply bootstrap resampling to assess confidence intervals for small sample sizes .

    Methodological Guidance

    Q. How should researchers design a study to investigate this compound’s mechanism of action?

    • Target identification : Use affinity chromatography with immobilized this compound to isolate binding proteins.
    • Transcriptomics : Perform RNA-seq on treated vs. untreated S. aureus to identify dysregulated pathways.
    • Molecular docking : Simulate interactions with known bacterial targets (e.g., FabI enoyl-ACP reductase) .

    Q. What frameworks ensure rigorous formulation of research questions on this compound?

    • PICO framework : Define Population (target microbes), Intervention (compound concentration), Comparison (existing antibiotics), Outcome (biofilm inhibition).
    • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to antimicrobial resistance .

    Q. How can data reproducibility be enhanced in this compound studies?

    • Detailed protocols : Document reaction conditions (e.g., temperature, solvent purity) and instrument calibration.
    • Open data sharing : Deposit raw NMR spectra, crystallographic data, and bioassay results in public repositories.
    • Collaborative validation : Replicate key findings in independent labs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.